6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid
Description
Historical Development of Bipyridine Derivatives in Coordination Chemistry
The chemistry of bipyridine derivatives traces its origins to the late 19th century, when early syntheses of 2,2′-bipyridine emerged from reactions involving pyridine and sodium metal. These efforts, pioneered by researchers like Anderson and Weidel, revealed the propensity of pyridine to form dimeric structures under reductive conditions. The isolation of 4,4′-bipyridine in 1888 marked a pivotal moment, though structural ambiguities persisted due to limited analytical techniques. By the early 20th century, Alfred Werner’s resolution of enantiomeric [Fe(bpy)₃]²⁺ complexes demonstrated the ligand’s capacity to stabilize chiral metal centers, cementing bipyridines as indispensable tools in coordination chemistry.
The mid-20th century saw systematic studies of substituent effects on bipyridine coordination behavior. For example, Morgan and Jaeger’s work on stability constants revealed that electron-withdrawing groups like halogens enhance metal-ligand bond strength by polarizing nitrogen lone pairs. This principle underpins the design of this compound, where bromine and carboxylic acid groups synergistically modulate electronic and steric properties.
Table 1: Milestones in Bipyridine Derivative Development
Structural Significance of Halogen-Substituted Bipyridine Carboxylic Acids
The introduction of bromine at the 6-position and a carboxylic acid at the 5′-position creates a ligand with dual functionality: halogen atoms act as σ-donors/π-acceptors, while the carboxylic acid provides pH-dependent coordination flexibility. In 2,2′-bipyridine systems, bromine substitution at peripheral positions increases ligand rigidity by enforcing coplanarity between pyridine rings, as observed in X-ray structures of related compounds. The carboxylic acid group introduces hydrogen-bonding capabilities, enabling supramolecular assembly. For instance, in analogous systems, carboxylate groups facilitate the formation of metal-organic frameworks (MOFs) through bridging coordination modes.
The electronic effects of bromine also lower the ligand’s π*-orbital energy, enhancing metal-to-ligand charge transfer (MLCT) transitions in complexes. This property is critical in photochemical applications, where brominated bipyridines serve as photosensitizers. The carboxylic acid’s deprotonation at physiological pH further enables binding to biomacromolecules, expanding the ligand’s utility in bioinorganic chemistry.
Table 2: Substituent Effects on Bipyridine Properties
| Substituent | Position | Electronic Effect | Structural Consequence |
|---|---|---|---|
| Br | 6 | Electron-withdrawing (-I) | Increased MLCT activity |
| COOH | 5′ | pH-dependent deprotonation | Hydrogen-bonding networks |
Positional Isomerism in Bipyridine Functionalization
Positional isomerism profoundly influences the physicochemical properties of bipyridine derivatives. In this compound, the 2,3′-connectivity between pyridine rings distinguishes it from the more common 2,2′-bipyridine scaffold. This connectivity alters the ligand’s bite angle, with computational studies suggesting that 2,3′-bipyridines exhibit ~15° larger bite angles than 2,2′-analogs, favoring octahedral over tetrahedral coordination geometries.
The bromine and carboxylic acid groups’ positions further dictate regioselective reactivity. For example, bromine at the 6-position ortho to the nitrogen atom increases steric hindrance during metal coordination, potentially slowing ligand substitution kinetics. Conversely, the carboxylic acid at the 5′-position (meta to the interannular bond) minimizes conjugation with the bipyridine π-system, preserving the ligand’s redox activity.
Table 3: Comparative Properties of Bipyridine Isomers
| Isomer | Bite Angle (°) | Metal Preference | Redox Potential (V vs. SHE) |
|---|---|---|---|
| 2,2′-bpy | 73–78 | Fe²⁺, Ru²⁺ | -1.2 to +1.5 |
| 2,3′-bpy | 88–92 | Cu²⁺, Zn²⁺ | -0.9 to +1.3 |
Structure
3D Structure
Properties
CAS No. |
1346687-01-1 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16) |
InChI Key |
MNYHYSYGBOPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely employed to construct the bipyridine core. A representative protocol involves coupling 6-bromo-2-pyridyl boronic acid with a halogenated pyridine-carboxylic acid precursor. Key conditions include:
| Starting Material | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 6-Bromo-2-pyridyl boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | DME/H₂O (4:1) | 80°C | 68% | |
| 5-Bromo-3-iodopyridine | Pd(dba)₂, XantPhos | Toluene | 110°C | 73% |
This method benefits from tolerance toward carboxylic acid groups, though steric hindrance at the 5'-position may require optimized ligand systems.
Stille Coupling
Stille coupling using tributylstannane derivatives offers an alternative for sterically demanding substrates:
| Tin Reagent | Halide Partner | Catalyst | Yield |
|---|---|---|---|
| 2-(Tributylstannyl)pyridine | 5-Bromo-3-iodopyridine | Pd(PPh₃)₄ | 65% |
Limitations include the toxicity of tin reagents and stringent anhydrous conditions.
Bromination Techniques
Radical Bromination
Radical-mediated bromination using N-bromosuccinimide (NBS) enables selective functionalization of methyl groups adjacent to the pyridine ring:
| Substrate | Initiator | Solvent | Time | Yield |
|---|---|---|---|---|
| 5'-Methyl-[2,3'-bipyridine] | Dibenzoyl peroxide | CCl₄ | 12 h | 82% |
This method avoids metal catalysts but requires careful control of radical chain termination.
Electrophilic Bromination
Directed ortho-bromination using Br₂ or HBr in acidic media targets electron-deficient pyridine rings:
| Conditions | Regioselectivity | Yield |
|---|---|---|
| Br₂, H₂SO₄, 0°C | 6-position | 74% |
| HBr, HNO₃, CH₂Cl₂ | 5'-position | 58% |
Acid-sensitive substrates may decompose under these conditions, necessitating low temperatures.
Carboxylation Methods
Hydrolysis of Nitriles
Conversion of a cyano group to carboxylic acid via acidic or basic hydrolysis:
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile | 6M HCl, reflux | 8 h | 89% |
| NaOH (20%), EtOH | 100°C, 4 h | 76% |
Over-hydrolysis or decarboxylation risks are mitigated by using mild bases like LiOH.
Oxidative Methods
Direct oxidation of methyl groups using KMnO₄ or RuO₄:
| Substrate | Oxidizing Agent | Solvent | Yield |
|---|---|---|---|
| 5'-Methyl-6-bromo-[2,3'-bipyridine] | KMnO₄, H₂O | 80°C | 63% |
| RuO₄, CCl₄ | RT, 2 h | 71% |
RuO₄ offers faster kinetics but poses handling challenges due to its volatility.
Integrated Synthesis Pathways
Three-Step Sequence (Bromination → Coupling → Carboxylation)
A scalable industrial route combines bromination, cross-coupling, and hydrolysis:
-
Bromination :
-
Suzuki Coupling :
-
Oxidation :
Total Yield : 38% (over three steps).
One-Pot Bromination-Carboxylation
A streamlined approach using bromine and CO₂ under high pressure:
| Reagents | Pressure | Temperature | Yield |
|---|---|---|---|
| Br₂, CO₂, Pd(OAc)₂ | 50 bar | 120°C | 55% |
This method reduces purification steps but requires specialized equipment.
Challenges and Optimization
Regioselectivity Control
Competing bromination at the 4- or 6-positions is mitigated by:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : The reaction proceeds via a palladium-catalyzed cross-coupling pathway for amines, while thiols and alkoxides follow an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the carboxylic acid group .
Esterification and Amidation
The carboxylic acid group participates in derivatization reactions:
Key Applications : Ester derivatives enhance solubility in organic solvents, while amidation is critical for generating biologically active analogs.
Coordination Chemistry
The compound acts as a hybrid ligand, leveraging both bipyridine and carboxylic acid functionalities:
Electronic Effects : Electron-withdrawing bromine and carboxylic acid groups lower the LUMO energy, enhancing metal-ligand charge transfer (MLCT) in Ru complexes .
Oxidation-Reduction Reactions
The bipyridine backbone and bromine atom participate in redox processes:
Notable Finding : Controlled decarboxylation retains the bromine substituent, enabling further functionalization at the 5-position .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules:
| Compound | Key Structural Difference | Reactivity Contrast | Reference |
|---|---|---|---|
| 6-Bromo-2,2'-bipyridine | No carboxylic acid group | Lower solubility in polar solvents; limited coordination diversity | |
| 6-Chloro-[2,3'-bipyridine]-5'-carboxylic acid | Cl vs. Br substitution | Slower nucleophilic substitution due to weaker C-Cl bond polarization | |
| Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate | Ester vs. carboxylic acid | Enhanced stability in acidic conditions but reduced metal-binding capacity |
Unique Advantage : The simultaneous presence of bromine and carboxylic acid enables orthogonal functionalization strategies unmatched by analogues .
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substitution on the bipyridine framework allows for further functionalization, making it versatile in creating derivatives with varied properties. For example, it can be transformed into various carboxamide derivatives that are valuable in drug development.
2. Ligand in Coordination Chemistry
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid can function as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is essential for developing catalysts and materials for electronic applications .
Biological Applications
1. Interaction Studies
Research indicates that compounds with similar bipyridine frameworks exhibit significant interactions with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that this compound may influence pathways relevant to disease mechanisms, particularly in cancer and infectious diseases .
2. Antimicrobial and Anticancer Potential
The compound has been evaluated for its antimicrobial and anticancer activities. For instance, derivatives of bipyridine have shown promising results against various microbial strains and cancer cell lines, suggesting that this compound could be a lead compound for further drug development .
Several studies highlight the applications of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against strains like Staphylococcus aureus and Bacillus subtilis, indicating potential for developing new antibiotics .
- Anticancer Research : A series of synthesized derivatives were evaluated for cytotoxicity against cancer cell lines, showing that some compounds derived from this compound possess significant anticancer properties compared to standard treatments like Dasatinib .
Mechanism of Action
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid largely depends on its role as a ligand. It can coordinate with metal ions to form complexes that can catalyze various chemical reactions. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of bromine and carboxylic acid groups significantly impacts reactivity. For example, 3-bromo-6-chloropyridine-2-carboxylic acid exhibits stronger hydrogen bonding due to the proximity of Cl and COOH groups .
- Electronic Effects : Chlorine substituents (e.g., 6-bromo-5-chloropicolinic acid) enhance thermal stability via electron-withdrawing effects, whereas methyl groups (e.g., 6-bromo-5-methylpicolinic acid) introduce steric bulk .
Physicochemical Properties
- Solubility: Carboxylic acid-containing analogs exhibit pH-dependent solubility. Pyridyl N-oxide derivatives (e.g., 4,4′-bipyridine N-monoxide complexes) show superior solubility in polar solvents due to enhanced hydrogen bonding, unlike brominated analogs .
- Thermal Stability : Chlorinated derivatives (e.g., 6-bromo-5-chloropicolinic acid) decompose at higher temperatures (~250°C) compared to methylated analogs (~200°C) .
Biological Activity
6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid is a brominated derivative of bipyridine that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₇BrN₂O₂ and a molecular weight of approximately 279.09 g/mol, this compound is characterized by its unique structure, which includes a carboxylic acid functional group and a bromine atom attached to the bipyridine framework. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₇BrN₂O₂
- Molecular Weight : 279.09 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in methanol and chloroform.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing multiple pathways relevant to disease mechanisms. Preliminary studies suggest that compounds with similar bipyridine frameworks exhibit interactions with enzymes and receptors, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Research indicates that bipyridine derivatives possess notable antimicrobial properties. A study involving related compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents like bromine was found to enhance antifungal activity against tested organisms .
Table 1: Antimicrobial Activity of Related Bipyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Escherichia coli | TBD | |
| Klebsiella pneumoniae | TBD | |
| Candida albicans | TBD |
Anticancer Activity
The anticancer potential of this compound is supported by studies on structurally similar compounds. For example, bipyridine derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the disruption of tubulin polymerization and activation of apoptotic pathways .
Case Study: Anticancer Effects
A study evaluated the effects of various bipyridine derivatives on colorectal cancer cells. The findings indicated that these compounds could inhibit cancer cell growth significantly compared to control groups, highlighting their potential as anticancer agents .
Enzyme Inhibition
This compound may also function as an enzyme inhibitor. Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Q & A
Q. What synthetic strategies are recommended for preparing 6-bromo-[2,3'-bipyridine]-5'-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis of bipyridine derivatives often involves cross-coupling reactions. For brominated pyridine intermediates, Suzuki-Miyaura coupling is a robust method. For example, 5-bromo-3-pyridinecarboxylic acid (CAS 20826-04-4, mp 178–180°C) can be coupled with boronic acid derivatives (e.g., 3-pyridineboronic acid) using Pd catalysts. Optimize reaction conditions by:
Q. What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Purity Analysis : Use HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, as validated for 5-bromo-2-methylpyridine-3-carboxylic acid (97% purity, mp 226–230°C) .
- Structural Confirmation : Employ ¹H/¹³C-NMR to verify substitution patterns and FT-IR to confirm carboxylic acid (–COOH) and pyridine ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ for C₁₁H₈BrN₂O₂).
Q. How can solubility challenges be addressed during purification?
Answer: Brominated pyridine-carboxylic acids often exhibit poor aqueous solubility. Strategies include:
- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) at 0–5°C, as applied to 6-bromopicolinic acid (related compound, >96% purity) .
- Chromatography : Employ reverse-phase C18 columns with acetonitrile/0.1% TFA gradients .
- Derivatization : Convert to methyl esters using SOCl₂/MeOH to improve solubility for intermediate steps .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or regioselectivity in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) of brominated pyridines and boronic acids to predict coupling sites .
- Molecular Dynamics (MD) : Simulate steric effects in bipyridine systems (e.g., 6-bromo-3-pyridinecarboxaldehyde, CAS 149806-06-4) to assess conformational stability .
- Benchmarking : Compare predicted vs. experimental outcomes for analogs like 5-bromo-4-methylpicolinic acid (structural similarity 0.92) .
Q. How should contradictory spectral data (e.g., NMR shifts vs. XRD) be resolved?
Answer:
- Cross-Validation : For 5-bromo-2-methylpyridine-3-carboxylic acid, reconcile ¹H-NMR aromatic shifts (δ 8.2–8.5 ppm) with XRD bond lengths to confirm substitution patterns .
- Solvent Effects : Test DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts, as seen in 5-bromonicotinic acid derivatives .
- Dynamic NMR : Assess temperature-dependent spectra to identify tautomerism or rotational barriers .
Q. What mechanistic insights guide the optimization of bromine-directed functionalization?
Answer:
- Directed Ortho-Metalation (DoM) : Use Br as a directing group for lithiation (e.g., LDA at –78°C) to install carboxyl groups at specific positions .
- Electrophilic Aromatic Substitution (EAS) : Study Br’s deactivating effects on pyridine rings using Hammett σ values (σₚ = +0.23 for Br) to predict reactivity .
- Competitive Pathways : Monitor byproducts (e.g., debrominated products) via GC-MS when using Pd catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
